3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Redox Properties and Antioxidant Potential
A study conducted by Osipova et al. (2011) explored the redox properties of novel pyrrolidine derivatives, including those with a sterically hindered phenol fragment akin to 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride. The research utilized cyclic voltammetry to investigate the redox behavior of these compounds, discovering that they undergo irreversible oxidation in two stages, leading to the formation of a phenoxy radical. This study suggests the potential application of such compounds as antioxidant agents, due to the stability and reactivity of the generated phenoxy radicals, as confirmed by ESR spectroscopy (Osipova et al., 2011).
Catalytic and Amphiphilic Properties
In another study, Hindo et al. (2008) synthesized salycilaldimine-copper(II) soft materials derived from similar structural analogs. These complexes exhibited redox-responsive behavior and amphiphilic properties, making them suitable for applications in creating redox-responsive Langmuir-Blodgett films. The research highlights the ability of these compounds to balance redox activity with amphiphilicity, suggesting their utility in materials science for developing responsive surface coatings and films (Hindo et al., 2008).
Synthesis and Chirality
Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, which are structurally related to 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride. The study focused on a nitrile anion cyclization strategy to achieve high yields and enantiomeric excesses, demonstrating the compound's significance in asymmetric synthesis. This research underlines the compound's relevance in synthesizing chiral building blocks for pharmaceutical applications (Chung et al., 2005).
Spin Interaction and Molecular Structure
Research by Orio et al. (2010) on zinc complexes of Schiff and Mannich bases related to the structural framework of 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride demonstrated detailed insights into spin interaction and molecular structure. The study's findings contribute to understanding the electronic and geometric factors influencing the stability of radical species, with implications for designing molecular materials with specific magnetic properties (Orio et al., 2010).
Asymmetric Catalysis
A study by Qian et al. (2014) on heterobimetallic complexes for asymmetric epoxidation of unsaturated ketones provides insights into catalysis relevant to the chemical functionalities present in 3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride. These complexes were found to be highly active and selective, offering a pathway to synthesizing chiral epoxides, which are valuable intermediates in organic synthesis and pharmaceutical manufacturing (Qian et al., 2014).
properties
IUPAC Name |
3-(2,4-ditert-butylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-17(2,3)13-7-8-16(15(11-13)18(4,5)6)20-14-9-10-19-12-14;/h7-8,11,14,19H,9-10,12H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYASWZHWOQZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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